Elimination Half-Life Extension: 14–15 Days for Tafenoquine Versus 4–6 Hours for Primaquine
Tafenoquine exhibits a human elimination half-life of approximately 14–15 days, enabling single-dose radical cure, whereas primaquine has a half-life of only 4–6 hours and requires 14 days of daily dosing to achieve hypnozoite clearance [1]. In preclinical mouse models, the elimination half-life of oral tafenoquine was 28-fold longer than oral primaquine [2].
| Evidence Dimension | Elimination half-life |
|---|---|
| Target Compound Data | 14–15 days (human); 28× longer than PQ (mouse) |
| Comparator Or Baseline | Primaquine: 4–6 hours (human); baseline 1× (mouse) |
| Quantified Difference | ~56- to 70-fold longer in humans; 28-fold longer in mouse model |
| Conditions | Human pharmacokinetic studies; C57BL/6 mouse model with single oral dose |
Why This Matters
Extended half-life directly enables the single-dose 300 mg radical cure regimen, eliminating the adherence challenges associated with 14-day primaquine therapy, which is a critical procurement consideration for malaria elimination programs in endemic regions.
- [1] Ebstie YA, Abay SM, Tadesse WT, et al. Clinical utility of tafenoquine in the prevention of relapse of Plasmodium vivax malaria: a review on the mode of action and emerging trial data. Infect Drug Resist. 2019;12:553-570. doi:10.2147/IDR.S151031 View Source
- [2] Dow GS, Smith B, Obaldia N, et al. Assessment of the prophylactic activity and pharmacokinetic profile of oral tafenoquine compared to primaquine for inhibition of liver stage malaria infections. Malar J. 2014;13:141. doi:10.1186/1475-2875-13-141 View Source
